N-(2-chlorobenzyl)-2-pyridin-4-ylquinoline-4-carboxamide
CAS No.:
Cat. No.: VC15069038
Molecular Formula: C22H16ClN3O
Molecular Weight: 373.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H16ClN3O |
|---|---|
| Molecular Weight | 373.8 g/mol |
| IUPAC Name | N-[(2-chlorophenyl)methyl]-2-pyridin-4-ylquinoline-4-carboxamide |
| Standard InChI | InChI=1S/C22H16ClN3O/c23-19-7-3-1-5-16(19)14-25-22(27)18-13-21(15-9-11-24-12-10-15)26-20-8-4-2-6-17(18)20/h1-13H,14H2,(H,25,27) |
| Standard InChI Key | UVNYLDRRHVTYTF-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)CNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=NC=C4)Cl |
Introduction
Structural Characterization and Physicochemical Properties
The molecular architecture of N-(2-chlorobenzyl)-2-pyridin-4-ylquinoline-4-carboxamide centers on a quinoline scaffold, a bicyclic system comprising a benzene ring fused to a pyridine moiety. At the 4-position of the quinoline core, a carboxamide group (-CONH-) bridges the structure to a 2-chlorobenzyl substituent, while a pyridin-4-yl group occupies the 2-position. This arrangement introduces significant steric and electronic complexity, influencing its solubility, stability, and intermolecular interactions .
Molecular Formula and Stereochemical Features
Based on structural analogs such as 8-chloro-N-(2,5-dimethylphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide (C₂₃H₁₈ClN₃O, MW 387.87) and N,N-diethyl-2-(pyridin-2-yl)quinoline-4-carboxamide (C₁₉H₁₉N₃O, MW 305.4) , the target compound likely possesses a molecular formula of C₂₂H₁₆ClN₃O and a molecular weight approximating 373.8 g/mol. The absence of chiral centers in comparable quinoline carboxamides suggests that this compound is likely achiral, simplifying its synthetic and purification processes.
Key Physicochemical Parameters
The compound’s lipophilicity and solubility profile can be extrapolated from related structures:
| Property | Estimated Value | Source Compound Reference |
|---|---|---|
| logP | 4.8–5.2 | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 4 | |
| Polar Surface Area | ~40–45 Ų |
These properties indicate moderate lipophilicity, favoring membrane permeability, and a balanced capacity for both hydrophobic and polar interactions—a desirable trait for drug-like molecules .
Synthetic Methodology and Reaction Pathways
While no explicit synthesis route for N-(2-chlorobenzyl)-2-pyridin-4-ylquinoline-4-carboxamide is documented in available literature, its preparation likely follows established protocols for quinoline-4-carboxamide derivatives. A plausible multi-step synthesis involves:
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Quinoline Core Formation: Friedländer annulation between 2-aminobenzaldehyde and a ketone derivative to construct the quinoline backbone.
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Pyridine Substitution: Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce the pyridin-4-yl group at the 2-position.
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Carboxamide Installation: Reaction of the quinoline-4-carboxylic acid intermediate with 2-chlorobenzylamine using coupling agents such as HATU or EDC .
Critical challenges include managing regioselectivity during substitution and ensuring high yields in the final amidation step. Comparative analysis of similar compounds reveals that microwave-assisted synthesis and flow chemistry techniques may enhance efficiency .
Biological Activity and Mechanism of Action
Quinoline carboxamides are renowned for their diverse pharmacological profiles. Although direct studies on N-(2-chlorobenzyl)-2-pyridin-4-ylquinoline-4-carboxamide are absent, structurally related compounds exhibit:
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Anticancer Activity: Pyridine-substituted quinolines intercalate DNA and inhibit topoisomerase II, inducing apoptosis in cancer cell lines .
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Antimicrobial Effects: The chlorobenzyl group enhances membrane disruption in Gram-positive bacteria, as observed in analogs with logD values >5 .
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Anti-inflammatory Action: Carboxamide derivatives suppress COX-2 and NF-κB pathways in murine models .
The presence of both electron-withdrawing (chlorine) and electron-donating (pyridine) groups likely potentiates these activities by modulating electron density across the quinoline system .
Comparative Analysis with Structural Analogs
The following table contrasts key features of N-(2-chlorobenzyl)-2-pyridin-4-ylquinoline-4-carboxamide with documented analogs:
This comparative framework underscores the role of substituents in modulating bioactivity. For instance, the 2-chlorobenzyl group may enhance DNA binding affinity compared to dimethylphenyl or diethylamide variants .
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